2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one
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Overview
Description
2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one is a complex organic compound known for its unique spiro structure, which includes a sulfur atom, an oxygen atom, and an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one typically involves multi-step organic reactions. One common method includes the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure. For instance, the use of a strong base and a polar aprotic solvent can help in achieving the desired product with high yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce production costs. Advanced purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the compound or alter its reactivity.
Substitution: Common in modifying the phenyl ring or the amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a simpler amine or alcohol .
Scientific Research Applications
2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one derivatives: These compounds have similar structures but with different substituents on the phenyl ring or the spiro moiety.
Spiro compounds: Other spiro compounds with different heteroatoms or functional groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups and spiro structure, which confer unique chemical properties and reactivity. This makes it particularly valuable in research and industrial applications .
Properties
CAS No. |
436088-64-1 |
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Molecular Formula |
C12H12N2O3S |
Molecular Weight |
264.30 g/mol |
IUPAC Name |
2-imino-8-phenyl-7,9-dioxa-1-thia-3-azaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C12H12N2O3S/c13-11-14-10(15)12(18-11)6-16-9(17-7-12)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,14,15) |
InChI Key |
CPAJIRANTJPFEP-UHFFFAOYSA-N |
SMILES |
C1C2(COC(O1)C3=CC=CC=C3)C(=O)N=C(S2)N |
Canonical SMILES |
C1C2(COC(O1)C3=CC=CC=C3)C(=O)NC(=N)S2 |
Origin of Product |
United States |
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